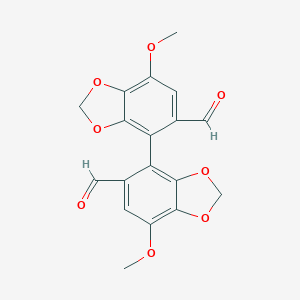![molecular formula C27H17N3OS B304790 6-(9-anthrylmethylene)-5-imino-3-phenyl-5,6-dihydro-7H-[1,3]thiazolo[3,2-a]pyrimidin-7-one](/img/structure/B304790.png)
6-(9-anthrylmethylene)-5-imino-3-phenyl-5,6-dihydro-7H-[1,3]thiazolo[3,2-a]pyrimidin-7-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(9-anthrylmethylene)-5-imino-3-phenyl-5,6-dihydro-7H-[1,3]thiazolo[3,2-a]pyrimidin-7-one, also known as ATMP, is a heterocyclic compound that has gained significant attention in the field of medicinal chemistry due to its potential as a therapeutic agent.
Mechanism of Action
6-(9-anthrylmethylene)-5-imino-3-phenyl-5,6-dihydro-7H-[1,3]thiazolo[3,2-a]pyrimidin-7-one exerts its biological activity by inhibiting the activity of certain enzymes involved in cellular processes. Specifically, it has been shown to inhibit the activity of topoisomerase II, which is involved in DNA replication and repair, and also inhibits the activity of acetylcholinesterase, an enzyme involved in the breakdown of the neurotransmitter acetylcholine.
Biochemical and Physiological Effects
6-(9-anthrylmethylene)-5-imino-3-phenyl-5,6-dihydro-7H-[1,3]thiazolo[3,2-a]pyrimidin-7-one has been shown to induce apoptosis in cancer cells through the activation of caspase enzymes, which are involved in the process of programmed cell death. Additionally, 6-(9-anthrylmethylene)-5-imino-3-phenyl-5,6-dihydro-7H-[1,3]thiazolo[3,2-a]pyrimidin-7-one has been shown to inhibit the growth of various bacterial strains by disrupting the cell membrane and inhibiting the synthesis of essential cellular components. In terms of its neuroprotective effects, 6-(9-anthrylmethylene)-5-imino-3-phenyl-5,6-dihydro-7H-[1,3]thiazolo[3,2-a]pyrimidin-7-one has been shown to inhibit the formation of beta-amyloid plaques, which are associated with Alzheimer's disease, by inhibiting the activity of the enzyme beta-secretase.
Advantages and Limitations for Lab Experiments
One advantage of using 6-(9-anthrylmethylene)-5-imino-3-phenyl-5,6-dihydro-7H-[1,3]thiazolo[3,2-a]pyrimidin-7-one in lab experiments is its broad range of biological activity, which makes it a potential candidate for the development of new therapeutic agents. Additionally, 6-(9-anthrylmethylene)-5-imino-3-phenyl-5,6-dihydro-7H-[1,3]thiazolo[3,2-a]pyrimidin-7-one has been shown to have low toxicity in animal studies, making it a relatively safe compound to work with. However, the complex synthesis method and limited availability of the compound may pose challenges for researchers looking to study its biological activity.
Future Directions
Future research on 6-(9-anthrylmethylene)-5-imino-3-phenyl-5,6-dihydro-7H-[1,3]thiazolo[3,2-a]pyrimidin-7-one could focus on further elucidating its mechanism of action and identifying potential targets for therapeutic intervention. Additionally, studies could investigate the potential of 6-(9-anthrylmethylene)-5-imino-3-phenyl-5,6-dihydro-7H-[1,3]thiazolo[3,2-a]pyrimidin-7-one as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Further research could also explore the potential of 6-(9-anthrylmethylene)-5-imino-3-phenyl-5,6-dihydro-7H-[1,3]thiazolo[3,2-a]pyrimidin-7-one as a scaffold for the development of new therapeutic agents with improved efficacy and safety profiles.
Conclusion
In conclusion, 6-(9-anthrylmethylene)-5-imino-3-phenyl-5,6-dihydro-7H-[1,3]thiazolo[3,2-a]pyrimidin-7-one is a heterocyclic compound with significant potential as a therapeutic agent. Its broad range of biological activity and low toxicity make it a promising candidate for further study in the field of medicinal chemistry. Further research is needed to fully understand its mechanism of action and potential as a treatment for various diseases.
Synthesis Methods
The synthesis of 6-(9-anthrylmethylene)-5-imino-3-phenyl-5,6-dihydro-7H-[1,3]thiazolo[3,2-a]pyrimidin-7-one can be achieved through a multistep process involving the reaction of anthracene-9-carbaldehyde with thiosemicarbazide followed by cyclization with 2-bromoacetic acid. The resulting product is then subjected to a series of chemical reactions to yield 6-(9-anthrylmethylene)-5-imino-3-phenyl-5,6-dihydro-7H-[1,3]thiazolo[3,2-a]pyrimidin-7-one. The process is complex and requires skilled chemists to carry out the reaction steps.
Scientific Research Applications
6-(9-anthrylmethylene)-5-imino-3-phenyl-5,6-dihydro-7H-[1,3]thiazolo[3,2-a]pyrimidin-7-one has been studied for its potential as an anticancer agent due to its ability to induce apoptosis in cancer cells. It has also been shown to have antimicrobial activity against various bacterial strains. Additionally, 6-(9-anthrylmethylene)-5-imino-3-phenyl-5,6-dihydro-7H-[1,3]thiazolo[3,2-a]pyrimidin-7-one has been investigated for its potential as a neuroprotective agent, as it has been shown to inhibit the formation of beta-amyloid plaques, which are associated with Alzheimer's disease.
properties
Product Name |
6-(9-anthrylmethylene)-5-imino-3-phenyl-5,6-dihydro-7H-[1,3]thiazolo[3,2-a]pyrimidin-7-one |
|---|---|
Molecular Formula |
C27H17N3OS |
Molecular Weight |
431.5 g/mol |
IUPAC Name |
(6Z)-6-(anthracen-9-ylmethylidene)-5-imino-3-phenyl-[1,3]thiazolo[3,2-a]pyrimidin-7-one |
InChI |
InChI=1S/C27H17N3OS/c28-25-23(26(31)29-27-30(25)24(16-32-27)17-8-2-1-3-9-17)15-22-20-12-6-4-10-18(20)14-19-11-5-7-13-21(19)22/h1-16,28H/b23-15-,28-25? |
InChI Key |
TXPVPBGUNSFNAV-FISJVANTSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C2=CSC3=NC(=O)/C(=C\C4=C5C=CC=CC5=CC6=CC=CC=C64)/C(=N)N23 |
SMILES |
C1=CC=C(C=C1)C2=CSC3=NC(=O)C(=CC4=C5C=CC=CC5=CC6=CC=CC=C64)C(=N)N23 |
Canonical SMILES |
C1=CC=C(C=C1)C2=CSC3=NC(=O)C(=CC4=C5C=CC=CC5=CC6=CC=CC=C64)C(=N)N23 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-(3,4-dichlorophenyl)-5-[4-(methyloxy)phenyl]-1-propanoyl-4,5-dihydro-1H-pyrazole](/img/structure/B304707.png)
![5-(4-methoxyphenyl)-3-(4-methylphenyl)-1-[(4-methylphenyl)sulfonyl]-4,5-dihydro-1H-pyrazole](/img/structure/B304709.png)
![3-[[5-[4-(2-Bromoethyl)phenyl]-1,3-oxathiol-2-ylidene]amino]benzoic acid](/img/structure/B304710.png)
![2-[[2-(4-Bromophenyl)-1,3-dioxolan-2-yl]methylsulfanyl]-5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazole](/img/structure/B304713.png)
![N-{2-[(4-tert-butylphenyl)sulfanyl]cyclohexyl}benzamide](/img/structure/B304714.png)
![N-benzyl-N-[1,2-diphenyl-2-(phenylsulfanyl)ethyl]amine](/img/structure/B304716.png)
![2-[[5-(4-chlorophenyl)-11,13-dimethyl-6-oxo-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-4-yl]sulfanyl]-N-(4-methylphenyl)acetamide](/img/structure/B304717.png)
![5-amino-1-phenyl-6-sulfanylidene-2H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B304719.png)

![N-{5-[(3-methylphenoxy)methyl]-1,3,4-thiadiazol-2-yl}-2-(2-thienyl)acetamide](/img/structure/B304722.png)
![2-bromo-4-[(5-imino-7-oxo-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6(7H)-ylidene)methyl]-6-methoxyphenyl methanesulfonate](/img/structure/B304725.png)
![2-(1-adamantyl)-5-imino-6-[(5-phenyl-2-furyl)methylene]-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B304726.png)
![2-ethoxy-4-[(5-imino-7-oxo-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6(7H)-ylidene)methyl]phenyl 2-chlorobenzoate](/img/structure/B304727.png)
![4-[(5-imino-7-oxo-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6(7H)-ylidene)methyl]-2-methoxyphenyl 4-tert-butylbenzoate](/img/structure/B304729.png)